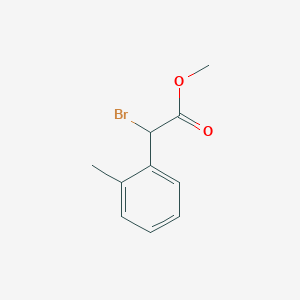

Methyl 2-bromo-2-(2-methylphenyl)acetate

Description

Methyl 2-bromo-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a methylphenyl group and an ester functional group.

Properties

IUPAC Name |

methyl 2-bromo-2-(2-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRCRIJXMICQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methylphenyl)acetate can be synthesized through various methods. One common method involves the bromination of methyl 2-(2-methylphenyl)acetate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process includes steps such as mixing, reaction, separation, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-methylphenyl)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.

Reduction: The compound can be reduced to form the corresponding alcohol.

Oxidation: Oxidation reactions can convert the ester group into carboxylic acids or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted esters or acids.

Reduction: Alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-2-(2-methylphenyl)acetate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential pharmaceutical applications, including drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-methylphenyl)acetate involves its reactivity as a brominated ester. The bromine atom makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromoacetate: Similar in structure but lacks the methylphenyl group.

Ethyl 2-bromoacetate: Similar but with an ethyl ester instead of a methyl ester.

Methyl α-bromophenylacetate: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

Methyl 2-bromo-2-(2-methylphenyl)acetate is unique due to the presence of both a bromine atom and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both functionalities are required .

Biological Activity

Methyl 2-bromo-2-(2-methylphenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its brominated aromatic ring and ester functional group. The presence of the bromine atom enhances its reactivity and binding affinity to various biological targets, which is crucial for its biological activity. The compound's molecular formula is .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogenic bacteria.

Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |

| Escherichia coli | 1.0 | 2.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |

The data indicates that this compound has a low MIC against Staphylococcus aureus and Escherichia coli, suggesting it could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, such as inhibiting key signaling pathways involved in cell proliferation and survival.

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The brominated aromatic structure may disrupt cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

This compound can be compared to other halogenated derivatives, such as Methyl 2-chloro-2-(2-methylphenyl)acetate and Methyl 2-fluoro-2-(2-methylphenyl)acetate. The presence of bromine contributes to unique pharmacokinetic properties, potentially enhancing its bioactivity compared to chloro and fluoro analogs.

Comparison of Biological Activities

| Compound | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| This compound | 0.5 | 15 |

| Methyl 2-chloro-2-(2-methylphenyl)acetate | 1.0 | 25 |

| Methyl 2-fluoro-2-(2-methylphenyl)acetate | 1.5 | 30 |

This comparison highlights the superior antimicrobial activity of this compound over its chloro and fluoro counterparts .

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the journal Chemistry demonstrated that this compound effectively inhibited the growth of various bacterial strains, supporting its potential use as a new antimicrobial agent .

- Anticancer Properties : Another investigation explored the compound's ability to induce apoptosis in human cancer cell lines, indicating a promising avenue for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.